Chemical structure and molecular weight of 4-(Aminomethyl)phenyl acetate
Chemical structure and molecular weight of 4-(Aminomethyl)phenyl acetate
An In-depth Technical Guide to 4-(Aminomethyl)phenyl acetate
This guide provides a comprehensive technical overview of 4-(Aminomethyl)phenyl acetate, a bifunctional organic compound with significant potential as a building block in medicinal chemistry and materials science. We will delve into its chemical structure, molecular properties, a logical synthetic approach, analytical validation protocols, and its prospective applications for researchers, scientists, and professionals in drug development.
Core Molecular Identity and Physicochemical Properties
4-(Aminomethyl)phenyl acetate is a substituted aromatic compound featuring both a primary amine and a phenyl acetate ester. This unique combination of functional groups makes it a versatile intermediate for further chemical modifications. The primary amine serves as a nucleophilic handle or a basic center, while the acetate ester can be readily hydrolyzed to a phenolic hydroxyl group, unmasking another reactive site.
The fundamental properties of 4-(Aminomethyl)phenyl acetate are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(Aminomethyl)phenyl acetate | BLD Pharm[1] |
| CAS Number | 75383-64-1 | BLD Pharm[1] |
| Molecular Formula | C₉H₁₁NO₂ | BLD Pharm[1] |
| Molecular Weight | 165.18 g/mol | BLD Pharm[1] |
| SMILES Code | CC(=O)OC1=CC=C(CN)C=C1 | BLD Pharm[1] |
| MDL Number | MFCD20487653 | BLD Pharm[1] |
| Storage Conditions | Store in freezer (-20°C), under inert atmosphere, protected from light. | BLD Pharm[1] |
Synthesis and Purification Strategy
While numerous suppliers offer this compound, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A robust and logical synthetic pathway is essential for ensuring high purity and yield. The primary challenge in synthesizing this molecule is the presence of two reactive groups: the phenolic hydroxyl and the primary amine. Direct acetylation of 4-(aminomethyl)phenol would likely result in N-acetylation or di-acetylation. Therefore, a protection-acylation-deprotection strategy is the most logical and field-proven approach.
Proposed Synthetic Workflow
The causality behind this multi-step protocol is to selectively acylate the less reactive phenolic hydroxyl group while the more nucleophilic primary amine is temporarily masked with a protecting group, such as tert-butyloxycarbonyl (Boc).
Step-by-Step Protocol:
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Protection of the Amine:
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Dissolve the starting material, 4-(aminomethyl)phenol, in a suitable solvent like a mixture of dioxane and water.
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Add a base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group and facilitate the reaction.
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Slowly add Di-tert-butyl dicarbonate (Boc₂O) to the solution at room temperature.
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Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
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Upon completion, perform an aqueous workup to isolate the Boc-protected intermediate, tert-butyl (4-hydroxybenzyl)carbamate.
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O-Acetylation of the Phenol:
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Dissolve the Boc-protected intermediate in a non-protic solvent, such as dichloromethane (DCM), in the presence of a base like triethylamine or pyridine.
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Cool the mixture in an ice bath.
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Add acetyl chloride or acetic anhydride dropwise. The base neutralizes the HCl or acetic acid byproduct, driving the reaction to completion.
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Allow the reaction to warm to room temperature and stir until complete.
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Wash the reaction mixture with dilute acid, water, and brine to remove excess reagents and byproducts, then dry over sodium sulfate to yield the fully protected compound.
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Deprotection of the Amine:
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Dissolve the product from the previous step in a solvent like dichloromethane or ethyl acetate.
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Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to cleave the Boc protecting group.
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Stir at room temperature. The reaction progress can be monitored by the evolution of CO₂ and isobutylene gas.
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Once the reaction is complete, the acid is neutralized or the product is precipitated as a salt and then neutralized to yield the final product, 4-(Aminomethyl)phenyl acetate.
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Purification:
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The crude product is typically purified using column chromatography on silica gel or by recrystallization to achieve high purity suitable for research and development applications.
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Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 4-(Aminomethyl)phenyl acetate.
Analytical Characterization and Quality Control
To ensure the identity, structure, and purity of 4-(Aminomethyl)phenyl acetate, a multi-technique analytical approach is mandatory. This self-validating system confirms that the target molecule has been successfully synthesized and meets the quality standards required for subsequent applications. Commercial suppliers often provide access to NMR, HPLC, and LC-MS data for their products.[1]
Standard Analytical Workflow
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Confirms the presence and connectivity of protons. Expected signals would include a singlet for the acetate methyl group (~2.3 ppm), a singlet for the benzylic methylene protons (~3.8-4.0 ppm), and distinct aromatic proton signals in the ~7.0-7.4 ppm region, showing a characteristic para-substitution pattern. The amine protons would appear as a broad singlet.
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¹³C NMR: Verifies the carbon framework of the molecule.
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Mass Spectrometry (MS):
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Electrospray ionization (ESI) or another soft ionization technique is used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 166.19.
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-
High-Performance Liquid Chromatography (HPLC):
Analytical Workflow Diagram
Caption: Standard quality control workflow for chemical compound validation.
Applications in Research and Drug Development
The true value of 4-(Aminomethyl)phenyl acetate lies in its utility as a versatile chemical intermediate. Its bifunctional nature allows for its incorporation into larger, more complex molecules, making it a valuable tool for medicinal chemists.
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Scaffold for Library Synthesis: The aminomethyl group is a key functional handle for creating libraries of novel compounds. It can readily undergo reactions such as N-acylation to form amides, reductive amination with aldehydes and ketones, or act as a nucleophile in substitution reactions. This allows for the systematic exploration of chemical space around a core structure. For example, related structures like 1-(4-aminophenylacetyl)piperidine derivatives have been investigated as potent and selective Farnesoid X receptor (FXR) partial agonists for treating metabolic dysfunction-associated steatohepatitis (MASH).[4]
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Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras), linker molecules are needed to connect the active payload to the targeting moiety. The dual functionality of 4-(Aminomethyl)phenyl acetate makes it a candidate for incorporation into such linker systems. The amine can be attached to one part of the conjugate, while the acetate can be hydrolyzed to a phenol for subsequent ether or ester linkages.
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Precursor for Pharmaceutical Intermediates: Phenyl acetate derivatives are recognized as important pharmaceutical intermediates.[5] For instance, they can be used to synthesize o-hydroxyacetophenone, a key intermediate in the production of the anti-arrhythmic drug propafenone.[5] The presence of the aminomethyl group on this scaffold provides an additional site for modification, potentially leading to new drug candidates.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 4-(Aminomethyl)phenyl acetate. While specific toxicity data for this exact compound is limited, data from closely related structures and its functional groups provide a basis for safe handling procedures.
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Hazard Identification: The hydrochloride salt of the corresponding methyl ester is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] It is prudent to handle 4-(Aminomethyl)phenyl acetate with similar precautions.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.
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Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid direct contact with skin and eyes.[7]
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Storage: As recommended by suppliers, the compound should be stored in a freezer at approximately -20°C.[1] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent degradation.
References
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[4-(Aminomethyl)phenyl]acetic acid | CAS#:1200-05-1 | Chemsrc. (n.d.). Retrieved February 6, 2026, from [Link]
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4-Aminophenylacetic acid | C8H9NO2 | CID 14533 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]
-
Phenol, 4-amino-, 1-acetate | C8H9NO2 | CID 83783 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]
-
Methyl phenylacetate - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]
- Advanced drug development and manufacturing - Google Patents. (n.d.).
-
Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed. (2025). European Journal of Medicinal Chemistry. Retrieved February 6, 2026, from [Link]
-
4-(Chloromethyl)phenyl acetate - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved February 6, 2026, from [Link]
-
p-AMINOPHENYLACETIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved February 6, 2026, from [Link]
- Synthesis method of drug intermediate phenyl acetate - Google Patents. (n.d.).
-
Supporting Information. (n.d.). Retrieved February 6, 2026, from [Link]
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methyl phenyl acetate, 101-41-7 - The Good Scents Company. (n.d.). Retrieved February 6, 2026, from [Link]
Sources
- 1. 75383-64-1|4-(Aminomethyl)phenyl acetate|BLD Pharm [bldpharm.com]
- 2. Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride 95.00% | CAS: 99075-25-9 | AChemBlock [achemblock.com]
- 3. 99075-25-9 CAS Manufactory [chemicalbook.com]
- 4. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104496809A - Synthesis method of drug intermediate phenyl acetate - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
